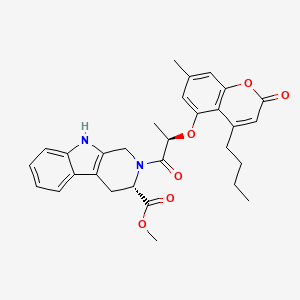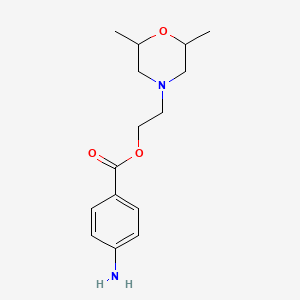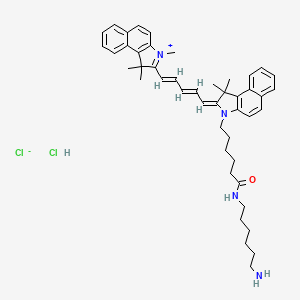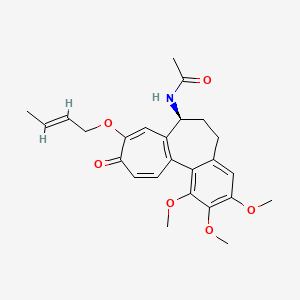
Anticancer agent 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 40 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 40 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic amines and aldehydes under acidic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step involves nucleophilic substitution reactions using reagents such as alkyl halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency.
化学反应分析
Types of Reactions: Anticancer agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the core structure are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, acidic or basic catalysts.
Major Products:
科学研究应用
Anticancer agent 40 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential anticancer properties.
Biology: Studied for its effects on cellular processes, such as apoptosis and cell cycle regulation, in cancer cells.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Industry: Utilized in the development of novel anticancer drugs and formulations for clinical use.
作用机制
The mechanism of action of Anticancer agent 40 involves multiple molecular targets and pathways:
Molecular Targets: The compound targets key proteins involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases.
Pathways: It disrupts critical signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis.
相似化合物的比较
Anticancer agent 40 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Quinazoline Derivatives: Known for targeting tyrosine kinases and used in cancer therapy.
Benzimidazole Derivatives: Exhibit potent anticancer activity by binding to different drug targets involved in cancer progression.
Coumarin Derivatives: Promising pharmacophores for the development of novel anticancer drugs.
属性
分子式 |
C25H29NO6 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
N-[(7S)-9-[(E)-but-2-enoxy]-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C25H29NO6/c1-6-7-12-32-21-14-18-17(9-11-20(21)28)23-16(8-10-19(18)26-15(2)27)13-22(29-3)24(30-4)25(23)31-5/h6-7,9,11,13-14,19H,8,10,12H2,1-5H3,(H,26,27)/b7-6+/t19-/m0/s1 |
InChI 键 |
YWLUZVMUSFVGFL-GHOSXJJBSA-N |
手性 SMILES |
C/C=C/COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2NC(=O)C)OC)OC)OC |
规范 SMILES |
CC=CCOC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

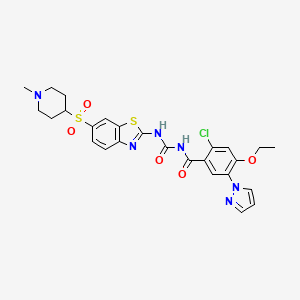
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
